molecular formula CH3O5P B613817 Foscarnet CAS No. 4428-95-9

Foscarnet

Cat. No.: B613817
CAS No.: 4428-95-9
M. Wt: 126.01 g/mol
InChI Key: ZJAOAACCNHFJAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Foscarnet can be synthesized through various chemical routes. One common method involves the reaction of phosphorous acid with formaldehyde under controlled conditions to yield phosphonomethanoic acid. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated as a sodium salt for medical use.

Chemical Reactions Analysis

Types of Reactions: Foscarnet undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives of this compound.

Scientific Research Applications

Treatment of Cytomegalovirus Retinitis

Foscarnet is widely recognized for its role in treating CMV retinitis, particularly in immunocompromised patients such as those with AIDS. Clinical trials have demonstrated that this compound significantly delays the progression of CMV retinitis compared to untreated controls. For instance, a study indicated that patients treated with this compound had a median time to progression of 37 days compared to only 21 days for untreated patients .

Efficacy Data

StudyTreatment GroupMedian Time to Progression (days)
AThis compound37
BUntreated21

Management of Ganciclovir-Resistant CMV Infections

This compound is particularly valuable in managing ganciclovir-resistant CMV infections. A retrospective review showed that among solid organ transplant recipients who received this compound, a significant percentage cleared the infection despite high mortality rates associated with refractory CMV infections .

Case Study: Ganciclovir Resistance

  • Patient Population : Solid organ transplant recipients
  • Outcome : 32% mortality; however, 67% of survivors cleared infection with this compound.

Dual Antiviral Activity Against HIV and CMV

Research has shown that this compound has dual antiviral activity against both HIV and CMV. In a trial involving patients with asymptomatic CMV viremia, administration of this compound resulted in a significant reduction in both CMV and HIV viremia levels .

Pharmacodynamic Relationship

ParameterBaseline LevelPost-Treatment Level
CMV DNA (copies/150k leukocytes)20,328622
HIV-1 p24 antigen (pg/ml)454305

Prophylactic Use in Transplant Patients

This compound has also been investigated for its prophylactic effects against CMV infections in transplant patients. Studies indicate that it can reduce the incidence of CMV disease and transplant-related mortality, although renal toxicity remains a concern .

Prophylactic Efficacy Data

Dose LevelCMV Disease Incidence (%)Transplant-Related Mortality (%)
I-IIHigherHigher
III-IVLowerLower

Safety Profile

While this compound is generally well-tolerated, it is associated with renal toxicity, which can manifest as acute kidney injury or crystal nephropathy. Monitoring renal function is crucial during treatment, especially in high-risk populations such as those receiving prolonged therapy or with pre-existing renal conditions .

Renal Toxicity Case Study

  • Incidence : Approximately 14% experienced significant renal dysfunction during treatment.
  • Management : Dose adjustments and hydration strategies were employed to mitigate risks.

Comparison with Similar Compounds

    Ganciclovir: Another antiviral used to treat cytomegalovirus infections.

    Acyclovir: Used to treat herpes simplex virus infections.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

Comparison: Foscarnet is unique in its mechanism of action as a pyrophosphate analog, which allows it to inhibit viral DNA polymerases without requiring activation by viral kinases. This makes it effective against strains resistant to other antivirals like ganciclovir and acyclovir . Additionally, this compound does not require phosphorylation for activation, unlike ganciclovir and acyclovir, which need to be phosphorylated by viral thymidine kinase to become active.

Biological Activity

Foscarnet, an antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients, exhibits a unique mechanism of action and a distinct profile of biological activity. This article delves into the pharmacodynamics, efficacy, safety, and resistance patterns associated with this compound, supported by data tables and relevant case studies.

This compound is a phosphonoformate compound that inhibits viral DNA polymerases. Unlike other antiviral agents such as ganciclovir or acyclovir, this compound does not require phosphorylation to exert its antiviral effects. It directly binds to the pyrophosphate binding site of viral DNA polymerases, thereby preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates (dNTPs), which is essential for viral DNA synthesis.

Efficacy Against Viral Infections

This compound is particularly effective against:

  • Cytomegalovirus (CMV) : It is often used in cases of ganciclovir-resistant CMV infections.
  • Herpes Simplex Virus (HSV) : Effective in treating resistant strains of HSV.

Table 1: this compound Inhibition of Virus Replication in Cell Culture

Virus TypeEC50 Value (μM)
Ganciclovir-resistant CMV50 - 800
HSV-110 - 130
HSV-267
HSV-TK negative mutant5 - 443

Pharmacokinetics

This compound is administered intravenously and has a plasma half-life ranging from approximately 3.3 to 4.0 hours. Its pharmacokinetic profile shows significant variability based on renal function and dosing regimens.

Table 2: Pharmacokinetic Characteristics of this compound

Parameter60 mg/kg Q8h90 mg/kg Q12h
C at steady-state (μM)589 ± 192 (24)623 ± 132 (19)
Plasma half-life (hr)4.0 ± 2.0 (24)3.3 ± 1.4 (18)
Systemic clearance (L/hr)6.2 ± 2.1 (24)7.1 ± 2.7 (18)
Renal clearance (L/hr)5.6 ± 1.9 (5)6.4 ± 2.5 (13)

Safety and Adverse Effects

Long-term use of this compound is associated with significant adverse effects, particularly renal toxicity. A retrospective study involving hematopoietic stem cell transplant patients indicated that the incidence of acute kidney injury (AKI) was notably high among those treated with this compound for extended periods.

Case Study: Acute Kidney Injury in HSCT Patients

A study conducted at Osaka City University Hospital reviewed the outcomes of patients receiving this compound:

  • Population : 47 patients undergoing HSCT.
  • Findings : AKI developed in 51% of patients treated with this compound.
  • Risk Factor : Treatment duration exceeding 27 days significantly increased AKI risk (odds ratio: 5.64 , p = 0.024 ) .

Resistance Patterns

Resistance to this compound can develop through mutations in viral DNA polymerases:

Table 3: Resistance-Associated Mutations

Virus TypeMutations Identified
CMVpUL54 T419M, T552N
HSV-1pUL30 Y577H, E597D

These mutations often confer cross-resistance to other antiviral agents like ganciclovir and cidofovir .

Clinical Outcomes

A multicenter study assessed the outcomes of this compound treatment for HSV infections in immunocompromised patients:

  • Population : 29 patients treated over five sites.
  • Efficacy : Healing was achieved in 48% of treatment episodes.
  • Adverse Events : Reported in 84% of episodes, with electrolyte disturbances being the most common .

Properties

CAS No.

4428-95-9

Molecular Formula

CH3O5P

Molecular Weight

126.01 g/mol

IUPAC Name

phosphonoformic acid

InChI

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)

InChI Key

ZJAOAACCNHFJAH-UHFFFAOYSA-N

SMILES

C(=O)(O)P(=O)(O)O

Canonical SMILES

C(=O)(O)P(=O)(O)O

melting_point

88.06 °C

physical_description

Solid

Related CAS

63585-09-1 (tri-hydrochloride salt)

solubility

Complete
1.68e+01 g/L

Synonyms

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Foscarnet
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